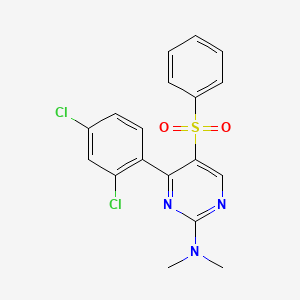

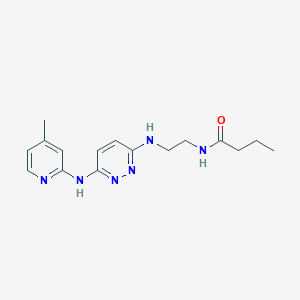

5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

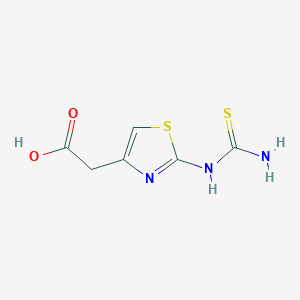

The research into sulfonyl-amino pyrimidines and related compounds often focuses on their synthesis, molecular structure analysis, and potential applications. These compounds, characterized by their sulfonyl and amino groups attached to a pyrimidine ring, have been studied for their chemical reactions, physical and chemical properties, and possible utility in various fields.

Synthesis Analysis

The synthesis of compounds similar to "5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine" involves complex chemical reactions. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been achieved through interactions of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or its analog with chlorosulfonic acid, structurally characterized by X-ray crystal diffraction (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonyl-amino pyrimidine derivatives is complex, with their characterization often requiring advanced techniques like X-ray diffraction. The molecular-electronic structure of these compounds, including their steric hindrance and electron density distribution, provides insights into their chemical behavior and potential applications (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl-amino pyrimidines can include substitution reactions, where their reaction kinetics correlate with their stereo-chemical characteristics. The intramolecular hydrogen bonds, such as C-H⋯O type bonds, play a crucial role in their chemical properties and reactivity (Rublova et al., 2017).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Sterically Hindered Isomers : Two new structural isomers, sterically hindered by their sulfonyl and dichlorophenyl groups, have been synthesized and characterized by X-ray single crystal diffraction. These molecules demonstrate potential in forming hydrogen-bonded frameworks, suggesting applications in materials science (Rublova et al., 2017).

Antibacterial and Antifungal Activities

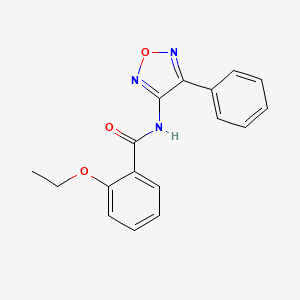

- Antibacterial and Antifungal Derivatives : Novel derivatives showing significant antimicrobial activity were synthesized, indicating their potential as templates for developing new antimicrobial agents. Specifically, compounds with modifications in the pyrimidin-amine moiety have shown efficacy against various bacterial and fungal strains (Ranganatha et al., 2018).

Potential Anticancer Activity

- Triazenyl-substituted Derivatives : Derivatives have been synthesized with a focus on inhibiting Pneumocystis carinii dihydrofolate reductase, highlighting their potential application in treating infections related to cancer therapy complications (Stevens et al., 1997).

Molecular and Electronic Structure Studies

- Electronic Structure Analysis : The electronic structure of sterically hindered molecules has been explored through ab initio quantum-chemical calculations. Such studies provide insights into the electron distribution within these molecules, which is crucial for understanding their reactivity and potential applications in chemical synthesis (Rublova et al., 2017).

Synthesis of Heterocyclic Compounds

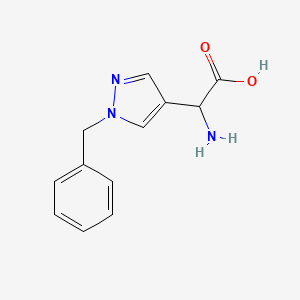

- Heterocyclic Compound Synthesis : Research into synthesizing novel pyrrolo[2,3-d]pyrimidine derivatives with aromatic sulfonamide moieties has shown the efficiency of specific catalytic systems. These studies contribute to the development of new synthetic methodologies in organic chemistry (Khashi et al., 2014).

Propriétés

IUPAC Name |

5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O2S/c1-23(2)18-21-11-16(26(24,25)13-6-4-3-5-7-13)17(22-18)14-9-8-12(19)10-15(14)20/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIILUDROTYKRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

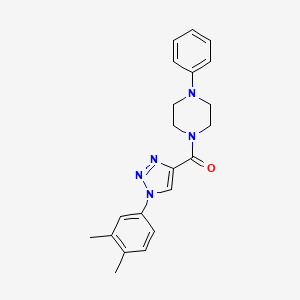

![2-[(4-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480552.png)

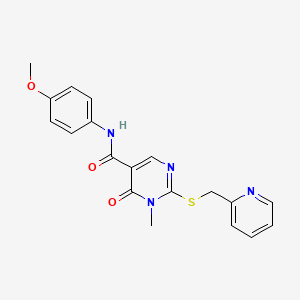

![dimethyl 1-[2-({[(4-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2480559.png)

![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)

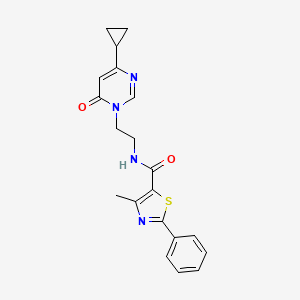

![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)